L-Glucurono-3,6-lactone

描述

L-Glucurono-3,6-lactone, commonly known as glucuronolactone, is a naturally occurring chemical compound derived from glucose. It plays a vital role in the body’s detoxification process, aiding in the removal of toxins and waste products. This compound is integral to several biochemical processes within the human body and is a significant ingredient in various energy drinks and dietary supplements .

准备方法

Synthetic Routes and Reaction Conditions: L-Glucurono-3,6-lactone can be synthesized from L-glucuronic acid through intramolecular esterification. One common method involves the use of trifluoroacetic acid in water at 50°C for 2 hours, yielding a high purity product .

Industrial Production Methods: Industrial production of this compound often focuses on environmentally friendly processes. One such method involves the use of enzymatic processes to convert glucose derivatives into this compound with minimal environmental impact .

化学反应分析

Types of Reactions: L-Glucurono-3,6-lactone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glucaric acid.

Reduction: Controlled reduction can yield L-gulonic acid.

Substitution: It can participate in substitution reactions to form derivatives like glucuronides.

Common Reagents and Conditions:

Oxidation: Typically involves strong oxidizing agents like potassium permanganate.

Reduction: Often uses reducing agents such as sodium borohydride.

Substitution: Conditions vary depending on the desired derivative but often involve mild acidic or basic conditions.

Major Products:

Oxidation: Glucaric acid.

Reduction: L-gulonic acid.

Substitution: Various glucuronides, which are more water-soluble and easier for the body to excrete

科学研究应用

L-Glucurono-3,6-lactone has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of polyhydroxybutyrate and other polymers.

Biology: Studied for its role in detoxification processes and its potential to enhance physical performance and mental alertness.

Medicine: Investigated for its effectiveness against conditions like hepatitis and its potential use in liver health supplements.

Industry: Commonly used in the formulation of energy drinks and dietary supplements due to its purported benefits in reducing fatigue and improving cognitive function

作用机制

L-Glucurono-3,6-lactone exerts its effects primarily through its role in the detoxification process. It conjugates with toxins to form glucuronides, which are more water-soluble and easier for the body to excrete. This process is essential for maintaining homeostasis and protecting the body from potentially harmful substances. Additionally, it is metabolized to glucaric acid, xylitol, and L-xylulose, and can serve as a precursor for ascorbic acid synthesis .

相似化合物的比较

L-Glucurono-3,6-lactone is unique due to its specific role in detoxification and its presence in energy drinks and dietary supplements. Similar compounds include:

Glucaric acid: An oxidation product of this compound, also involved in detoxification.

L-gulonic acid: A reduction product, used in various biochemical pathways.

Glucuronides: Derivatives formed through substitution reactions, important for excretion of toxins

This compound stands out due to its stability, solubility in water, and its significant role in both detoxification and energy metabolism.

生物活性

L-Glucurono-3,6-lactone (also known as glucurono-3,6-lactone) is a naturally occurring compound that has garnered attention for its potential biological activities and health benefits. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

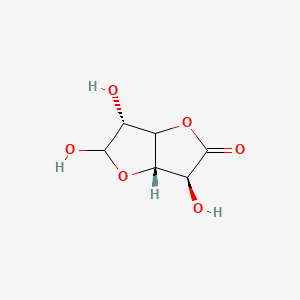

Chemical Structure and Properties

This compound is a lactone derived from D-glucuronic acid. Its structure consists of a cyclic ester formed by the condensation of the carboxylic acid group of D-glucuronic acid with its hydroxyl group. This compound is non-toxic and is produced naturally in small amounts in mammals, including humans. It plays a role in various metabolic pathways and has been studied for its pharmacological properties.

This compound exhibits several biological activities that can be attributed to its ability to modulate various biochemical pathways:

- Antioxidant Activity : this compound has been shown to possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage and maintaining overall cellular health.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory pathways. It can modulate the activity of enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various tissues .

- Cholesterol Regulation : Studies suggest that this compound may help lower plasma cholesterol levels. It appears to influence lipid metabolism by promoting the excretion of cholesterol and triglycerides, which could be beneficial for cardiovascular health .

- Gut Health : The compound is believed to support gut health by enhancing the integrity of the intestinal barrier and modulating gut microbiota composition. This effect may contribute to improved digestion and nutrient absorption .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Joint Health : It is often included in dietary supplements aimed at promoting joint health due to its anti-inflammatory properties .

- Skin Health : The compound may provide protective effects against skin inflammation and oxidative damage, making it a candidate for topical formulations .

- Metabolic Disorders : Given its role in cholesterol regulation and anti-inflammatory effects, this compound may have implications in managing metabolic disorders like obesity and diabetes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

属性

IUPAC Name |

(3R,6S,6aS)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2+,3?,4+,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLCQHRZUSEXNB-UCDXPBRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C2C(C(C(=O)O2)O)OC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]12[C@@H](C(=O)OC1[C@H](C(O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747858 | |

| Record name | (3S,3aS,6R)-3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32449-80-2 | |

| Record name | (3S,3aS,6R)-3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。